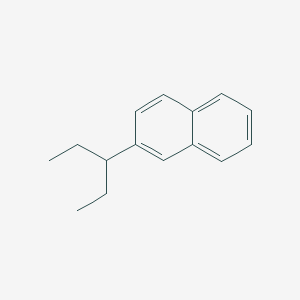

2-(1-etilpropil)naftaleno

Descripción general

Descripción

“Naphthalene, 2-(1-ethylpropyl)-” is a chemical compound with the molecular formula C15H18 and a molecular weight of 198.3 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of naphthalene derivatives, including “Naphthalene, 2-(1-ethylpropyl)-”, involves the use of optimized microwave and direct heteroarylation protocols . The alkyl chains used in the synthesis include 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl .Molecular Structure Analysis

“Naphthalene, 2-(1-ethylpropyl)-” is a polynuclear aromatic hydrocarbon, which means it consists of multiple fused aromatic rings . The IUPAC Standard InChI for this compound isInChI=1S/C15H18/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3 . Physical And Chemical Properties Analysis

“Naphthalene, 2-(1-ethylpropyl)-” is a volatile solid. It is primarily used for research and development purposes . The compound has a molecular weight of 198.3 .Aplicaciones Científicas De Investigación

Monitoreo ambiental

2-(1-etilpropil)naftaleno: ha sido estudiado por su papel en el monitoreo ambiental, particularmente en la evaluación de naftalenos policlorados (PCNs) en diversas matrices. Los PCNs son contaminantes orgánicos persistentes que son tóxicos, bioacumulativos y pueden sufrir transporte de largo alcance en el medio ambiente . Los derivados del compuesto se utilizan para evaluar los niveles de estos contaminantes en muestras humanas y ambientales, contribuyendo a la comprensión de su distribución e impacto.

Sondas de fluorescencia

Los derivados de este compuesto exhiben propiedades fotofísicas y químicas únicas, lo que los convierte en sondas de fluorescencia eficientes para la detección y la imagenología . Se utilizan en microscopía de fluorescencia, una técnica importante en campos de investigación, debido a su alto rendimiento cuántico y excelente fotoestabilidad. Su naturaleza hidrófoba permite excelentes propiedades de detección y selectividad hacia aniones, cationes y biomoléculas diana.

Síntesis orgánica

En la síntesis orgánica, los derivados del 2-(pentan-3-il)naftaleno sirven como intermediarios clave. Por ejemplo, están involucrados en la síntesis catalizada por paladio de 1-(hetero)aril-2,2,2-tricloroetanol, que son precursores de varios compuestos bioactivos . Los derivados del compuesto muestran buenas actividades catalíticas y son cruciales en transformaciones que producen rendimientos significativos.

Ciencia de materiales

Los derivados del compuesto se consideran excelentes candidatos para la construcción de dispositivos electrónicos orgánicos debido a su fuerte fluorescencia, electroactividad y fotoestabilidad. Son útiles en el desarrollo de materiales fotoeléctricos, colorantes multipropósito y aplicaciones de biología química .

Química analítica

2-(pentan-3-il)naftaleno: se utiliza en química analítica para el desarrollo de nuevos métodos y técnicas. Las propiedades de sus derivados se explotan en espectroscopia UV-visible y espectroscopia de fluorescencia, lo que ayuda en la investigación de espectros dependientes de la concentración y desplazamientos solvatocrómicos .

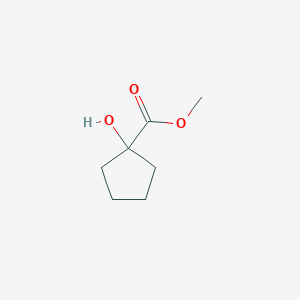

Nomenclatura y clasificación química

El compuesto juega un papel en la nomenclatura y clasificación de alcoholes y fenoles. Sirve como un ejemplo en recursos educativos para ilustrar la nomenclatura y la clasificación estructural de compuestos orgánicos, contribuyendo así al conocimiento fundamental en la educación química .

Safety and Hazards

The safety data sheet for “Naphthalene, 2-(1-ethylpropyl)-” advises against medicinal, household, or other uses . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The chemical should be kept in suitable and closed containers for disposal .

Mecanismo De Acción

Target of Action

Naphthalene, 2-(1-ethylpropyl)-, also known as 2-(pentan-3-yl)naphthalene, is a derivative of naphthalene . The primary targets of naphthalene and its derivatives are tissues with high levels of cytochrome P450 monooxygenase activity . These include the Clara cells of the mouse lung, which have been found to be particularly sensitive and susceptible to necrotic changes .

Mode of Action

The mode of action of Naphthalene, 2-(1-ethylpropyl)- involves its metabolism to reactive intermediates. Oxidation of naphthalene yields the 1,2-epoxide and numerous other metabolites, some of which are reactive . These reactive intermediates bind to cellular proteins, leading to covalent binding . This covalent binding occurs in tissues with high levels of cytochrome P450 monooxygenase activity .

Biochemical Pathways

The biochemical pathways affected by Naphthalene, 2-(1-ethylpropyl)- involve the metabolism of naphthalene. The key intermediates in the bacterial degradation of naphthalene are salicylate and phthalate . The degradation enzymes, NahABCDE and SalABCDEFGH, are up-regulated by the regulator NahR, which is activated by salicylate .

Pharmacokinetics

The pharmacokinetics of Naphthalene, 2-(1-ethylpropyl)- involve its absorption, distribution, metabolism, and elimination (ADME). Naphthalene can be absorbed by the organism orally, dermally, and by inhalation . It is metabolized to reactive intermediates, which are detoxified and excreted mainly after conjugation with glutathione, glucuronic acid, or sulfate . The reactive intermediates bind to cellular proteins, leading to covalent binding .

Result of Action

The result of the action of Naphthalene, 2-(1-ethylpropyl)- includes cytotoxic effects and inflammation. In long-term inhalation studies, inflammation of the nose and lungs, metaplasia of the olfactory epithelium, and hyperplasia of the respiratory epithelium developed in mice exposed to concentrations from 10 ml/m3 . A significant increase in the incidence of lung tumours was found in female B6C3F1 mice exposed for 2 years by inhalation to naphthalene concentrations of 10 and 30 ml/m3 .

Action Environment

The action environment of Naphthalene, 2-(1-ethylpropyl)- is influenced by various environmental factors. Naphthalene is an ubiquitous environmental pollutant, and high levels of naphthalene occur at certain industrial workplaces . The global metabolic regulatory mechanisms of microorganisms facing coexisting polycyclic aromatic hydrocarbons (PAHs) like naphthalene are poorly understood, which is a major bottleneck for efficient bioremediation of PAHs pollution .

Análisis Bioquímico

Biochemical Properties

Naphthalene and its derivatives have been found to interact with various enzymes and proteins

Cellular Effects

Naphthalene and its derivatives have been associated with various cellular processes

Molecular Mechanism

Naphthalene and its derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of Naphthalene, 2-(1-ethylpropyl)- require further study.

Dosage Effects in Animal Models

Some studies have shown that naphthalene and its derivatives can have varying effects at different dosages

Metabolic Pathways

Naphthalene and its derivatives are known to be involved in various metabolic pathways

Transport and Distribution

Naphthalene and its derivatives have been found to interact with various transporters and binding proteins

Subcellular Localization

Naphthalene and its derivatives have been found to localize to various subcellular compartments

Propiedades

IUPAC Name |

2-pentan-3-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKMPZORXBGZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40952756 | |

| Record name | 2-(Pentan-3-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3042-57-7 | |

| Record name | Naphthalene, 2-(1-ethylpropyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pentan-3-yl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40952756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

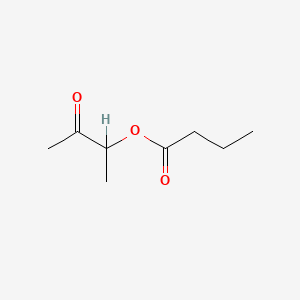

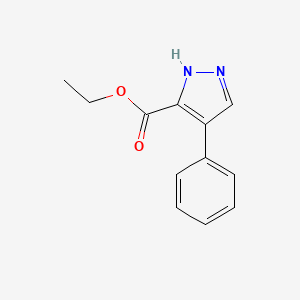

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1584178.png)

![(2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1584179.png)